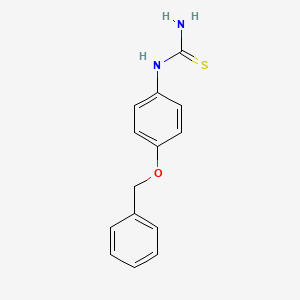

1-(4-Benzyloxyphenyl)-2-thiourea

説明

Historical Perspectives and Evolution of Thiourea (B124793) Compounds in Chemical Synthesis

The journey of thiourea chemistry began in the 19th century, with the first synthesis of its parent compound, thiourea, achieved by heating ammonium (B1175870) thiocyanate (B1210189). britannica.com This discovery paralleled the groundbreaking synthesis of urea (B33335) by Friedrich Wöhler in 1828, which challenged the doctrine of vitalism. nih.gov The first synthesis of thiourea is credited to Marceli Nencki in 1873, who identified it as the sulfur analog of urea. nih.gov

Early methods for synthesizing thiourea derivatives often involved the reaction of primary and secondary amines with reagents like isothiocyanates or thiophosgene (B130339). acs.org Over the years, synthetic methodologies have evolved to become more efficient and environmentally benign. Modern approaches include catalyst-free methods in aqueous media and the use of green reaction conditions such as microwave irradiation and ultrasound to promote the formation of substituted thioureas. nih.govacs.org For instance, a one-step synthesis of thiourea using urea and Lawesson's reagent has been reported, offering advantages like high yield and mild reaction conditions. bibliotekanauki.pl The development of flow synthesis techniques has also provided a safer route for preparing urea and thiourea derivatives by handling hazardous intermediates in a controlled manner. nih.gov

Significance of Substituted Thioureas in Medicinal Chemistry and Materials Science

The significance of substituted thioureas stems from their ability to form strong hydrogen bonds, a property crucial for their interaction with biological targets and their utility in materials science. nih.govmdpi.com The replacement of urea's oxygen atom with a more polarizable sulfur atom results in higher acidity and enhanced hydrogen bond donor capabilities in thioureas. mdpi.com

In medicinal chemistry , thiourea derivatives are recognized as privileged structures, forming the backbone of numerous compounds with a broad spectrum of biological activities. nih.gov These include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govrsc.orgmdpi.com The ability of the thiourea moiety to establish stable hydrogen bonds with proteins, enzymes, and receptors is a key factor in their pharmacological effects. nih.gov For example, certain thiourea derivatives have been investigated for their potential as vanilloid receptor antagonists and for the treatment of tuberculosis. nih.govnih.gov

In materials science , thiourea derivatives have found applications as corrosion inhibitors, in the production of polymers and plastics, and as organocatalysts. mdpi.comannexechem.comemerald.com Their effectiveness as corrosion inhibitors is attributed to the presence of sulfur and nitrogen atoms, which can retard metallic corrosion. emerald.com In the polymer industry, the incorporation of thiourea derivatives can impart specific properties to plastics, such as enhanced durability and flexibility. annexechem.com Furthermore, chiral thioureas have gained prominence as organocatalysts in asymmetric synthesis due to their strong hydrogen-bonding capabilities. mdpi.com

Overview of 1-(4-Benzyloxyphenyl)-2-thiourea within the Broader Thiourea Landscape

Within the vast family of thiourea derivatives, this compound is a specific substituted thiourea that has garnered interest in research. Its structure features a benzyloxy group attached to a phenyl ring, which is in turn bonded to one of the nitrogen atoms of the thiourea core. This particular substitution pattern can influence the compound's physicochemical properties and potential applications.

The synthesis of related structures, such as other N-substituted thioureas, often involves the reaction of an appropriate amine with an isothiocyanate. researchgate.net For instance, the synthesis of 1-(5-alkyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureas is achieved through the nucleophilic addition of a 2-amino-1,3,4-thiadiazole (B1665364) to p-toluene sulfonyl isothiocyanate. nih.gov Similarly, the synthesis of this compound would likely involve the reaction of 4-benzyloxyaniline with a suitable thiocarbonyl transfer reagent.

While specific, extensive research on this compound is not as widespread as for some other derivatives, its structural motifs suggest potential areas of investigation. The presence of the benzyloxy and phenyl groups, combined with the thiourea functionality, makes it a candidate for studies in medicinal chemistry and materials science, following the trends of other substituted thioureas.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 65069-53-6 |

| Molecular Formula | C14H14N2OS |

| Melting Point | 195-197°C chemicalbook.com |

| Boiling Point (Predicted) | 423.2±47.0 °C chemicalbook.com |

| Density (Predicted) | 1.277±0.06 g/cm3 chemicalbook.com |

| pKa (Predicted) | 13.43±0.70 chemicalbook.com |

This table provides a snapshot of the fundamental physicochemical characteristics of this compound, which are essential for its handling and for predicting its behavior in various chemical and biological systems.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-phenylmethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-14(18)16-12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUKNBBQSFMNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366181 | |

| Record name | N-[4-(Benzyloxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65069-53-6 | |

| Record name | N-[4-(Benzyloxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Benzyloxy)phenyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy for Functional Group Analysis (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-(4-Benzyloxyphenyl)-2-thiourea, the spectrum is expected to display characteristic absorption bands corresponding to its thiourea (B124793), ether, and aromatic components. Thiourea derivatives are known to exhibit distinct vibrational modes for N-H, C-N, and C=S bonds. researchgate.net

The key predicted vibrational frequencies are:

N-H Stretching: Sharp to broad bands are anticipated in the range of 3100-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H groups in the thiourea moiety.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the benzylic methylene (B1212753) (-CH₂-) group should appear in the 2850-2960 cm⁻¹ region.

C=S Stretching: The thiocarbonyl or thione (C=S) group typically shows a characteristic absorption band in the region of 700-850 cm⁻¹, although its position can be influenced by coupling with other vibrations.

C-O-C Stretching: The asymmetric stretching of the aryl-alkyl ether linkage is predicted to produce a strong band around 1240-1260 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the thiourea group are expected in the 1400-1500 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100-3400 | N-H | Stretching |

| >3000 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| 1400-1500 | C-N | Stretching |

| 1240-1260 | C-O-C | Asymmetric Stretching |

Nuclear Magnetic Resonance Spectroscopy for Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The predicted spectrum for this compound would show distinct signals for the protons on the thiourea, the benzyloxy group, and the two separate phenyl rings.

Table 2: Predicted ¹H-NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Predicted Multiplicity | Integration |

|---|---|---|---|

| ~9.5 | N-H (Thiourea) | Singlet (broad) | 2H |

| 7.30-7.50 | C₆H₅-CH₂ | Multiplet | 5H |

| ~7.20 | Ar-H (adjacent to NH) | Doublet | 2H |

| ~6.95 | Ar-H (adjacent to O) | Doublet | 2H |

¹³C-NMR Spectroscopy The ¹³C-NMR spectrum reveals the different carbon environments in the molecule. Key predicted signals include the thiocarbonyl carbon and the carbons of the aromatic rings and the benzylic methylene group. Acyl-thiourea compounds show characteristic shifts for the thiocarbonyl carbon. nih.gov

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~180-185 | C=S (Thiocarbonyl) |

| ~155 | Ar-C (C-O) |

| ~137 | Ar-C (ipso, Benzyl) |

| ~131 | Ar-C (ipso, Thiourea) |

| 127-129 | Ar-C (Benzyl & Phenyl) |

| ~122 | Ar-CH (Phenyl) |

| ~115 | Ar-CH (Phenyl) |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions due to π→π* transitions in the aromatic rings and n→π* transitions associated with the thiocarbonyl group. Thiourea derivatives typically exhibit two main absorption bands. nih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~230-260 | π→π* | Phenyl rings |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (LC-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound is 258.34 Da. chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 258. A hallmark fragmentation would be the cleavage of the benzyl (B1604629) group (C₇H₇), which would produce a highly stable tropylium (B1234903) cation at m/z 91. Another significant fragmentation could involve the loss of the entire benzyloxy group. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 259.

Table 5: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Ion | Method |

|---|---|---|

| 259 | [M+H]⁺ | LC-MS (ESI) |

| 258 | [M]⁺˙ | GC-MS (EI) |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, analysis of related thiourea derivatives allows for prediction of its likely solid-state features. nih.govnih.gov Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles. A key feature would be the planarity of the thiourea moiety and the dihedral angles between this plane and the two aromatic rings. Furthermore, intermolecular hydrogen bonds, particularly N-H···S interactions, are a common and critical feature in the crystal packing of thiourea compounds, often leading to the formation of one-, two-, or three-dimensional networks. nih.gov

Table 6: Crystallographic Parameters to be Determined for this compound

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Not Available |

| Space Group | The symmetry group of the crystal. | Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Not Available |

| Z | The number of molecules per unit cell. | Not Available |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, serving to verify its empirical and molecular formula. For a pure sample of this compound (C₁₄H₁₄N₂OS), the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield values closely matching these calculations.

Table 7: Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 65.08 | Not Available |

| Hydrogen (H) | 5.46 | Not Available |

| Nitrogen (N) | 10.84 | Not Available |

| Sulfur (S) | 12.41 | Not Available |

Computational and Theoretical Investigations on 1 4 Benzyloxyphenyl 2 Thiourea and Its Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of thiourea (B124793) derivatives. rsc.orgresearchgate.net These calculations offer a detailed picture of the molecule's quantum mechanical nature. By employing methods like the B3LYP functional with a 6-31G(d,p) basis set, the equilibrium geometry and electronic parameters of these compounds can be accurately determined in the gaseous phase. researchgate.net

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. researchgate.net For thiourea derivatives, DFT calculations have shown that the HOMO is typically localized over the thiourea-phenyl moiety, while the LUMO is distributed across the benzoyl group, indicating an intramolecular charge transfer character. researchgate.netespublisher.com Studies on analogous benzoylthiourea (B1224501) compounds have reported HOMO-LUMO energy gaps ranging from approximately 4.23 to 5.07 eV, suggesting good kinetic stability. researchgate.net A high HOMO energy value indicates a strong tendency to donate electrons to appropriate acceptor molecules. researchgate.net

Table 1: Frontier Molecular Orbital Energies for Analogous Thiourea Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-Benzoyl-3-phenylthiourea | -6.51 | -1.44 | 5.07 | researchgate.net |

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | -6.23 | -1.57 | 4.66 | researchgate.net |

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | -6.28 | -1.54 | 4.74 | researchgate.net |

| 1-Benzoyl-3-(2-nitrophenyl)thiourea | -6.93 | -2.70 | 4.23 | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For thiourea derivatives, MEP maps typically reveal a significant negative potential (red) around the sulfur and oxygen atoms of the thiocarbonyl (C=S) and carbonyl (C=O) groups, respectively. researchgate.netresearchgate.net This highlights their role as hydrogen bond acceptors. Conversely, the protons of the amine (N-H) groups exhibit a positive potential (blue), identifying them as hydrogen bond donor sites. researchgate.net This distribution of electrostatic potential is crucial for understanding non-covalent interactions, such as those involved in ligand-receptor binding. rsc.org

A key validation of computational methods is the comparison of theoretically calculated molecular geometries with experimental data obtained from techniques like X-ray diffraction (XRD). researchgate.net For various thiourea derivatives, studies have shown a strong correlation between the geometric parameters (bond lengths and angles) optimized by DFT and those determined experimentally. researchgate.netresearchgate.net

For instance, in a study on 1-benzoyl-3-(4-methoxyphenyl)thiourea, the correlation coefficient (R²) for bond lengths between DFT and XRD data was 0.9247, and for bond angles, it was 0.9681, indicating a high degree of agreement. researchgate.net The thiourea core typically exhibits a thione form, and an intramolecular hydrogen bond is often observed between the N-H group and the carbonyl oxygen, forming a stable six-membered ring. nih.gov This strong correspondence between theoretical and experimental results validates the use of DFT for accurately modeling the structures of 1-(4-Benzyloxyphenyl)-2-thiourea and its analogues.

Table 2: Comparison of Selected Experimental (XRD) and Theoretical (DFT) Bond Lengths for 1-Benzoyl-3-(4-n-butylphenyl)thiourea Analogue

| Bond | Experimental Bond Length (Å) | Theoretical Bond Length (Å) |

|---|---|---|

| C=S | 1.675 | 1.681 |

| C=O | 1.223 | 1.229 |

| C-N (amide) | 1.385 | 1.392 |

| C-N (thioamide) | 1.341 | 1.355 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking studies on thiourea derivatives have demonstrated their potential to interact with a variety of biological targets, including enzymes and receptors implicated in cancer and bacterial infections. nih.govtjnpr.org The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between the ligand and the target. A more negative score typically indicates a stronger and more stable binding.

For example, N-(4-methoxy)-benzoyl-N'-phenylthiourea, an analogue of the subject compound, showed a binding score of -7.3 kcal/mol with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ubaya.ac.id Another thiourea derivative, N-(phenylcarbamothioyl)-4-chloro-benzamide, exhibited a potent binding score of -67.19 kcal/mol with the checkpoint kinase 1 (Chk1) receptor, another important anticancer target. jppres.com These findings suggest that this compound likely possesses significant binding affinities for various biological macromolecules, making it a compound of interest for therapeutic development.

Table 3: Binding Affinities of Analogous Thiourea Derivatives with Biological Targets

| Thiourea Analogue | Biological Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -7.3 | ubaya.ac.id |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -8.2 | ubaya.ac.id |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Chk1 Receptor (2YWP) | -67.19 | jppres.com |

| 1-allyl-3-benzoylthiourea | DNA Gyrase Subunit B (1KZN) | -101.99 (Rerank Score) | nih.gov |

Beyond just the strength of the interaction, molecular docking reveals the specific binding modes and key amino acid residues involved in the ligand-receptor complex. For thiourea derivatives, the thiocarbonyl sulfur and the amide N-H groups are frequently involved in forming crucial hydrogen bonds with residues in the active site of the target protein. researchgate.net

The electron-rich sulfur atom of the C=S group acts as a hydrogen bond acceptor, while the N-H protons act as hydrogen bond donors. researchgate.net The aromatic rings, such as the benzyloxy and phenyl groups in this compound, can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. These multiple points of interaction contribute to the stability and specificity of the ligand-target complex, which is a hallmark of effective enzyme inhibitors or receptor modulators. nih.govtjnpr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of predictive QSAR models is crucial for forecasting the biological efficacy of new, unsynthesized compounds. For thiourea derivatives, these models are often built using multiple linear regression (MLR) algorithms. nih.gov The reliability of these models is assessed through statistical metrics such as the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²) for the test set. nih.gov For instance, a study on N-benzoyl-N'-naphthylthiourea (BNTU) derivatives as VEGFR2 inhibitors yielded a robust QSAR model with a high correlation coefficient (r = 0.971), indicating a strong predictive capability. atlantis-press.com These models are instrumental in guiding the design and structural modification of thiourea compounds to enhance their bioactivity. nih.gov

A key aspect of developing these models is the selection of appropriate molecular descriptors that accurately capture the structural features influencing biological activity. The process involves designing ligands, optimizing their 3D structures, and then converting them to 2D models for docking validation. farmaciajournal.com The resulting docking scores, which represent the binding affinity of the ligands to a target protein, are then used as a measure of biological activity in the QSAR study. farmaciajournal.com

The predictive power of QSAR models stems from the identification of key structural descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

For thiourea derivatives, studies have shown that properties like mass, polarizability, electronegativity, and van der Waals volume are crucial predictors of their anticancer activities. nih.gov Furthermore, the frequency of specific bonds, such as C–N, F–F, and N–N, has been identified as an essential factor. nih.gov Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is another critical descriptor. atlantis-press.comfarmaciajournal.com The anticancer activity of BNTU compounds, for example, is significantly influenced by both lipophilic and electronic properties. atlantis-press.com

The presence and nature of functional groups within the molecule also play a pivotal role. The thiourea skeleton itself is a frequently encountered pharmacophore in medicinal chemistry due to its versatile applications. farmaciajournal.comresearchgate.net Modifications to different regions of the thiourea scaffold, such as the "C-Region" in N-[4-(methylsulfonylamino)benzyl]thiourea analogues, can lead to significant changes in binding affinity and antagonistic potency. nih.govnih.gov For instance, the introduction of lipophilic surrogates like arylalkyl and alkyl groups resulted in modest decreases in activity, while heteroatoms caused dramatic reductions. nih.gov This highlights the importance of hydrophobic interactions for receptor binding.

Table 1: Key Structural Descriptors and Their Influence on the Activity of Thiourea Analogues

| Descriptor Category | Specific Descriptor | Influence on Biological Activity |

| Electronic | Electronegativity, ELUMO | Influences binding affinity and reactivity. nih.govatlantis-press.com |

| Steric | Van der Waals Volume, Mass | Affects the fit of the molecule into the receptor's binding pocket. nih.gov |

| Hydrophobic | ClogP | Crucial for membrane permeability and reaching the target site. atlantis-press.comfarmaciajournal.com |

| Topological | Frequency of specific bonds (e.g., C-N) | Can impact the overall conformation and stability of the molecule. nih.gov |

| Pharmacophoric | Thiourea group, specific substituents | The core thiourea structure and its modifications are key to biological function. farmaciajournal.comnih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. These simulations are essential for understanding the conformational flexibility and stability of this compound and its analogues, which are critical for their interaction with biological targets.

By simulating the movement of atoms in a system, MD can reveal the different conformations a molecule can adopt and the energetic landscape that governs these shapes. nih.govmdpi.com For instance, conformational analysis of a vanilloid receptor antagonist generated three distinct conformers with different hydrophobic interactions, offering insights into the active conformation required for receptor binding. nih.gov The stability of a ligand-receptor complex, a key factor for its efficacy, can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms over the simulation time. mdpi.com A stable RMSD indicates that the system has reached equilibrium. mdpi.com

MD simulations can also elucidate the key interactions that stabilize the binding of a ligand to its target. By analyzing the binding free energy, researchers can identify crucial amino acid residues that contribute significantly to the binding affinity. nih.gov For example, in the case of ERRα inverse agonists, the interaction with a hydrophobic interlayer composed of specific phenylalanine residues was found to be critical for their biological activity. nih.gov These simulations provide a detailed, dynamic picture of molecular interactions that complements the static view offered by techniques like molecular docking.

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Properties (ADMET)

Before a compound can become a viable drug, it must possess favorable pharmacokinetic and pharmacodynamic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an integral part of the early-stage drug discovery process, allowing for the computational screening of compounds to identify potential liabilities. researchgate.netresearchgate.net

For thiourea derivatives, various online tools and software packages are employed to predict their ADMET profiles. researchgate.netresearchgate.net These predictions can assess properties such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity. researchgate.net For example, studies on N-benzoylthiourea derivatives predicted that the majority of them would have good pharmacokinetic properties and relatively low toxicity. researchgate.net Similarly, in silico ADMET analysis of phthalazine (B143731) derivatives revealed a good profile in comparison to the established drug sorafenib. nih.gov

These computational models help in prioritizing compounds for further experimental testing and can guide the chemical modification of lead compounds to improve their ADMET characteristics. nih.govresearchgate.net By identifying potential issues early on, in silico ADMET assessment helps to reduce the time and cost associated with drug development.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. mersin.edu.trmdpi.com By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, this technique provides a unique fingerprint of the molecular environment. mdpi.com

This analysis is particularly useful for understanding the forces that govern the crystal packing of this compound and its analogues. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. mdpi.com

Structure Activity Relationships Sar and Mechanism of Action Moa Elucidation

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the 1-(4-Benzyloxyphenyl)-2-thiourea scaffold have provided critical insights into the chemical features essential for its biological function.

The phenyl and benzyloxy groups are crucial components that significantly influence the compound's binding affinity to target receptors. The benzyloxy group, in particular, can be a key determinant of activity. In related scaffolds, such as benzyloxyphenyl-methylaminophenol derivatives designed as STAT3 inhibitors, the presence and positioning of the benzyloxy group are vital for potent inhibitory action. nih.gov For instance, analogues with a benzyloxy substituent have demonstrated superior activity, with IC50 values as low as 1.38μM in inhibiting the IL-6/STAT3 signaling pathway. nih.gov

The incorporation of heterocyclic rings into thiourea (B124793) derivatives is a common strategy to enhance therapeutic potential by modifying cellular activities and signaling cascades. mdpi.com Thiazole (B1198619), a five-membered ring containing sulfur and nitrogen, is a well-known pharmacophore present in numerous FDA-approved drugs. nih.gov Its integration into a thiourea structure can confer a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov

For example, new N-acyl thiourea derivatives bearing a benzothiazole (B30560) moiety have shown notable anti-biofilm activity against E. coli. researchgate.net Similarly, the synthesis of thiourea derivatives containing thieno[2,3-b]thiophene (B1266192) has led to compounds with potent β-glucuronidase and α-glucosidase inhibitory activities. nih.gov The specific heterocyclic system integrated into the thiourea backbone plays a defining role in the resulting biological activity.

Table 1: Biological Activity of Thiourea Derivatives with Integrated Heterocyclic Moieties

| Compound Class | Heterocyclic Moiety | Target/Activity | Key Finding | Reference |

| N-acyl thioureas | Benzothiazole | Anti-biofilm (E. coli) | MBIC value of 625 µg/mL | researchgate.net |

| Thieno[2,3-b]thiophene derivatives | Imidazobenzimidazole | β-glucuronidase inhibition | IC50 = 0.13 ± 0.019 μM | nih.gov |

| Thieno[2,3-b]thiophene derivatives | Imidazotriazole | β-glucuronidase inhibition | IC50 = 19.9 ± 0.285 μM | nih.gov |

The electronic properties of substituents on the aromatic rings of thiourea derivatives profoundly affect their biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the molecule's interaction with its biological target. nih.govnih.gov

In many cases, EDGs on the phenyl ring enhance biological activity. For instance, in the study of 2-arylcyclopropylamines as tyramine (B21549) oxidase inhibitors, EDGs like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups increased the inhibitory potency, whereas EWGs like fluoro (-F), chloro (-Cl), or trifluoromethyl (-CF3) decreased it. nih.gov The enhancement by EDGs is attributed to increased basicity and nucleophilicity, which can facilitate interaction with the enzyme's active site. nih.gov

Conversely, for other targets, EWGs can be beneficial. In the design of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), replacing a p-chloro group with a trifluoromethyl group (a strong EWG) can maintain activity against resistant viral strains, although sometimes with lower potency than the chloro-substituted parent compound. acs.org For certain theophylline-1,2,4-triazole hybrids, a 4-chlorophenyl ring (containing an EWG) resulted in superior serine protease inhibitory activity. frontiersin.org The optimal electronic nature of the substituent is therefore highly dependent on the specific biological target.

Table 2: Impact of Substituents on Biological Activity of Aromatic Compounds

| Compound Class | Substituent Type | Effect on Activity | Target Enzyme/Receptor | Reference |

| 2-Arylcyclopropylamines | Electron-Donating (e.g., -CH3) | Increased potency | Tyramine Oxidase | nih.gov |

| 2-Arylcyclopropylamines | Electron-Withdrawing (e.g., -CF3) | Decreased potency | Tyramine Oxidase | nih.gov |

| Benzophenone NNRTIs | Electron-Withdrawing (-CF3 vs -Cl) | Less potent than -Cl | HIV Reverse Transcriptase | acs.org |

| Theophylline-Triazoles | Electron-Withdrawing (-Cl) | Superior inhibition | Serine Protease | frontiersin.org |

Molecular Interactions Governing Biological Effects

The biological effects of this compound are governed by a network of non-covalent interactions with its target macromolecules, including hydrogen bonds and hydrophobic forces.

The thiourea moiety, -NH-C(=S)-NH-, is a potent hydrogen-bond donor, capable of forming crucial interactions with amino acid residues in a protein's active site. nih.gov These hydrogen bonds are fundamental to the mechanism of action for many thiourea-based catalysts and inhibitors. nih.gov The two N-H groups of the thiourea can interact with hydrogen-bond acceptor sites, such as carbonyl oxygens on the target macromolecule. nih.gov

The conformation of the thiourea is critical; a trans-trans conformation allows both N-H groups to donate hydrogen bonds to a single acceptor site, which is proposed to enhance activation or inhibition. nih.gov In the crystal structures of related benzoylthiourea (B1224501) compounds, intramolecular N-H···O hydrogen bonds are frequently observed, which stabilize the molecular conformation. researchgate.net Furthermore, these molecules can form intermolecular hydrogen-bonded dimers, often creating centrosymmetric eight-membered rings known as {⋯HNC=S}2 synthons, which demonstrates the strong propensity of the thiourea group for hydrogen bonding. researchgate.net Interestingly, the thiourea motif is considered "polar hydrophobic," meaning its hydrogen-bonding networks are presumed to be dehydrated in aqueous environments, which can contribute to strong and durable binding. nih.gov

Beyond hydrogen bonding, hydrophobic and π-stacking interactions play a significant role in the binding of this compound to its targets. The two aromatic rings—the phenyl group and the benzyloxy-substituted phenyl ring—provide extensive surface area for hydrophobic interactions. nih.gov The hydrophobic nature of the thiourea group itself further contributes to this effect. nih.gov

Coordination with Metal Ions in Biological Systems

Thiourea and its derivatives are known to be excellent ligands for a variety of metal ions due to the presence of both hard nitrogen and soft sulfur donor atoms. nih.gov This allows them to chelate metal ions that are essential for the catalytic activity of metalloenzymes or to sequester toxic heavy metals. nih.gov For instance, certain thiourea derivatives have been explored as fluorescent sensors for mercury (Hg²⁺). nih.gov The coordination behavior is highly dependent on the nature of the substituents on the thiourea core. The benzyloxyphenyl group in this compound would influence the electronic properties and steric hindrance around the coordinating sulfur and nitrogen atoms. However, specific studies detailing the coordination complexes of this compound with biologically relevant metal ions (e.g., zinc, copper, iron) and the functional consequences of such interactions have not been reported in the reviewed literature.

Biochemical Pathways and Cellular Targets

The biological activity of thiourea derivatives stems from their interaction with various cellular components, leading to the modulation of biochemical pathways. Research on related compounds, such as N-benzoyl-N'-phenylthiourea derivatives, has demonstrated cytotoxic activity against cancer cell lines like MCF-7, suggesting interference with pathways critical for cell proliferation and survival. ubaya.ac.id Some fluorinated benzoylthiourea derivatives have shown potential as antimicrobials by targeting enzymes like DNA gyrase in Escherichia coli. nih.gov While it is plausible that this compound could engage similar targets, empirical data identifying its specific cellular binding partners and affected biochemical pathways are currently absent.

Identification of Specific Enzyme Active Sites and Allosteric Modulation

The concept of allosteric modulation, where a molecule binds to a site on an enzyme distinct from the active (orthosteric) site to regulate its activity, is a key area in drug discovery. nih.govyoutube.com This mechanism can offer greater specificity and reduced side effects compared to direct active site inhibitors. nih.gov Thiourea derivatives have been identified as inhibitors of various enzymes, including cholinesterases. nih.gov The interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the binding pocket. For this compound, the benzyloxy moiety provides a significant hydrophobic component that could facilitate binding to either active or allosteric sites. However, there are no published studies that have performed the necessary structural biology (e.g., X-ray crystallography or NMR spectroscopy) or detailed enzymatic assays to identify a specific enzyme target, characterize its binding site (active or allosteric), and elucidate the modulatory mechanism of this particular compound.

Interference with Cellular Signaling Pathways

Cellular signaling pathways, such as the Keap1-Nrf2 pathway involved in oxidative stress response, are important targets for therapeutic intervention. nih.gov Structurally related molecules containing benzyloxy groups have been shown to inhibit protein-protein interactions within such pathways. nih.gov The structure of this compound suggests it could potentially interfere with signaling cascades that rely on protein-protein interactions or are regulated by enzymes susceptible to inhibition. Nevertheless, specific research demonstrating the effects of this compound on any particular cellular signaling pathway is not documented in the available scientific literature.

Redox-Mediated Mechanisms and Reactive Intermediate Formation

The sulfur atom in the thiourea group can participate in redox reactions. Under certain biological conditions, thioureas can be metabolized, potentially forming reactive intermediates that can covalently modify cellular macromolecules or contribute to oxidative stress. This represents a possible mechanism of action or, conversely, a pathway for toxicity. A thorough investigation would involve metabolic studies and analysis of potential reactive species. At present, there is no available research that explores the redox properties of this compound or the formation of reactive intermediates in a biological context.

Toxicity and Safety Considerations in Research Contexts

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental in toxicology, providing initial insights into a compound's potential to cause cell damage or death. These assays are typically conducted on various cell lines, including both cancerous and normal cells, to determine a compound's potency and selectivity.

While specific studies on the cytotoxicity of 1-(4-Benzyloxyphenyl)-2-thiourea are not readily found, extensive research on other thiourea (B124793) derivatives demonstrates a wide range of cytotoxic activities. For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed significant cytotoxicity against several human cancer cell lines. nih.govnih.gov Compounds with 3,4-dichloro- and 4-trifluoromethyl-phenyl substituents were particularly potent, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) as low as 1.5 µM against metastatic colon cancer (SW620) cells. nih.govnih.gov Notably, these promising candidates were found to be weakly cytotoxic towards normal human keratinocyte (HaCaT) cell lines, suggesting a degree of selectivity for cancer cells. nih.govnih.gov

Similarly, halogenated thiourea derivatives synthesized from aspirin (B1665792) displayed promising activity against nasopharyngeal carcinoma (HK-1) cell lines, with one iodine-bearing compound showing a robust IC₅₀ value of 4.7 ± 0.7 µM. nih.gov Other research has highlighted the anticancer potential of various thiourea derivatives against breast cancer (MCF-7), lung cancer (A549), and leukemia cell lines. researchgate.netmdpi.com For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea exhibited cytotoxic activity against MCF-7, T47D, and HeLa cells without harming normal Vero cells. jppres.com

Conversely, some thiourea derivatives have been reported to be non-cytotoxic at high concentrations in specific cell lines like HepG2, a human liver cancer cell line. biorxiv.org This variability underscores that the cytotoxic potential of a thiourea derivative is highly dependent on its specific chemical structure, including the nature and position of its substituents. Without direct experimental data, the cytotoxicity of this compound can only be extrapolated from these findings, suggesting it may possess cytotoxic properties that would require evaluation against a panel of both cancerous and normal cell lines.

Table 1: Examples of In Vitro Cytotoxicity of Various Thiourea Derivatives

| Compound/Derivative | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | nih.govnih.gov |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 (Chronic Myelogenous Leukemia) | 6.3 | nih.gov |

| 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | nih.gov |

| 1-(4-(Trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (Prostate Cancer) | 6.9 ± 1.64 | nih.gov |

| ATX 11 (Iodine-substituted thiourea) | HK-1 (Nasopharyngeal Carcinoma) | 4.7 ± 0.7 | nih.gov |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | 380 | mdpi.com |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | 370 | mdpi.com |

Genotoxicity and Mutagenicity Studies (General Thiourea)

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and potentially leading to cancer. Mutagenicity is a specific type of genotoxicity that involves changes to the DNA sequence. Standard tests, such as the Ames test using Salmonella typhimurium strains, are widely used to assess the mutagenic potential of compounds. biorxiv.org

Specific genotoxicity and mutagenicity data for this compound are not available in the current literature. However, studies on the broader class of thiourea derivatives provide valuable context. Several investigations have evaluated the mutagenic potential of various thiourea compounds and found many to be non-mutagenic. biorxiv.org For example, a study assessing three thiourea derivatives (DSA-00, DSA-02, and DSA-09) with antiviral potential found no evidence of mutagenic effects in the Ames II test, both with and without metabolic activation (S9 fraction). biorxiv.org Another study evaluating seven thiourea derivatives using the Ames test and the comet assay concluded that six of the seven compounds were non-mutagenic and non-genotoxic. biorxiv.org Similarly, an evaluation of ten different thiourea derivatives found that eight were non-mutagenic. biorxiv.org

These findings suggest that the thiourea scaffold itself does not inherently confer mutagenic properties. However, the potential for genotoxicity can be influenced by the compound's substituents and its metabolites. Therefore, while many thiourea derivatives appear to have a low risk of causing genetic mutations, the genotoxic potential of this compound cannot be definitively determined without direct experimental testing.

Biochemical Toxicity Mechanisms (e.g., Enzyme Perturbation)

The toxic effects of a chemical can often be traced to its interaction with specific biomolecules, particularly enzymes. Perturbation of enzyme function can disrupt critical metabolic and signaling pathways. For thiourea derivatives, enzyme inhibition has been identified as a significant mechanism of their biological and toxicological activity.

While the specific enzymatic targets of this compound have not been identified, research on related compounds provides strong indications of potential mechanisms. Phenylthiourea (B91264) (PTU) is a well-documented inhibitor of phenoloxidase (also known as tyrosinase), a key enzyme in melanin (B1238610) synthesis. researchgate.netnih.gov Studies have shown that PTU acts as a competitive inhibitor of this enzyme, with an inhibition constant (Kᵢ) estimated at 0.21 ± 0.09 µM. researchgate.netnih.gov This suggests that the phenylthiourea moiety, present in this compound, has the potential to interact with and inhibit certain enzymes.

Furthermore, other thiourea derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. nih.gov The inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. The ability of some thiourea derivatives to act as enzyme inhibitors highlights a potential biochemical toxicity mechanism for this compound. nih.gov It is plausible that this compound could perturb the function of various enzymes, and identifying these targets would be a critical step in understanding its specific toxicological profile. Other research has pointed to the inhibition of enzymes such as carbonic anhydrases and receptor tyrosine kinases by different thiourea derivatives. researchgate.netnih.gov

Metabolic Pathways and Metabolite Identification

The metabolism of a foreign compound (xenobiotic) within an organism is a crucial determinant of its toxicity. Metabolic processes can either detoxify a compound, facilitating its excretion, or activate it into more toxic metabolites. The primary site of metabolism is the liver, involving a suite of enzymes such as the cytochrome P450 family. nih.gov

There is no specific information available on the metabolic pathways or identified metabolites of this compound. However, general principles of xenobiotic metabolism and studies on related structures can offer predictive insights. Thiourea derivatives can undergo various metabolic transformations. For instance, an in vivo study on N-phenyl-N'-(3,5-dimethylpyrazole-4-yl) thiourea in rats showed that the parent compound was detectable in the blood over time, along with a small quantity of metabolites, which were separated using HPLC. acs.org

Compounds containing a benzyloxy group, such as that in this compound, are known to undergo metabolism. The metabolic fate can involve cleavage of the benzyl (B1604629) group, hydroxylation of the aromatic rings, and subsequent conjugation reactions (e.g., glucuronidation) to increase water solubility and facilitate excretion. uobaghdad.edu.iq Studies on other phenolic compounds have shown that metabolism by liver enzymes can lead to the formation of various oxidized metabolites, including catechols, and in some cases, dimer-type compounds. nih.gov The metabolic activation of chemicals can be mediated by cytochrome P450 enzymes, leading to reactive intermediates that can bind to macromolecules and cause toxicity. nih.gov

Therefore, it is plausible that the metabolism of this compound could proceed via N-dealkylation, hydroxylation of the phenyl and/or benzyl rings, and cleavage of the ether linkage. The resulting metabolites could have different biological activities and toxicities compared to the parent compound. A thorough investigation using in vitro systems with liver microsomes or hepatocytes, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS), would be necessary to elucidate the specific metabolic pathways and identify the metabolites of this compound.

Emerging Research Directions and Future Perspectives

Rational Drug Design and Discovery Strategies

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new therapeutic agents based on a deep understanding of biological targets and molecular interactions. The design of 1-(4-Benzyloxyphenyl)-2-thiourea and its analogs is increasingly guided by these principles to optimize their efficacy and selectivity.

A key strategy involves property-based drug design, where the molecular structure is systematically modified to achieve a desired drug target profile. nih.gov This includes optimizing physicochemical properties like solubility, stability, and membrane permeability. For instance, the introduction of specific functional groups, such as fluorine atoms or trifluoromethyl groups, can significantly modulate a compound's pKa, lipophilicity, and metabolic stability, thereby enhancing its absorption and transport in vivo. nih.gov

The structural framework of thiourea (B124793) is particularly amenable to such modifications. Research on related compounds, like 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, has identified tyrosinase as a key enzyme target for developing agents that address skin hyperpigmentation. nih.gov This knowledge allows for the rational design of new derivatives of this compound, potentially utilizing its benzyloxy group to explore different binding interactions within the enzyme's active site. Computational methods, including molecular docking and dynamics simulations, are instrumental in predicting these interactions and guiding synthetic efforts.

Table 1: Key Considerations in the Rational Design of Thiourea Derivatives

| Design Parameter | Objective | Example Strategy |

| Target Affinity | Enhance binding to a specific biological target (e.g., enzyme, receptor). | Modify substituent groups to exploit hydrophobic or hydrogen-bonding interactions within the target's active site. |

| Physicochemical Properties | Improve solubility, stability, and bioavailability. | Incorporate polar groups or use fluorination to alter pKa and lipophilicity. nih.gov |

| Pharmacokinetics | Optimize absorption, distribution, metabolism, and excretion (ADME). | Introduce metabolically stable groups like trifluoromethyl to prevent rapid degradation. nih.gov |

| Selectivity | Minimize off-target effects and potential toxicity. | Design molecules that fit precisely into the target's binding pocket, reducing interaction with other proteins. |

Development of Targeted Therapeutic Agents

The development of targeted therapies, which act on specific molecules or pathways involved in disease, represents a major goal in drug discovery. The this compound scaffold is a promising starting point for creating such agents due to the known biological activities of thiourea derivatives.

One of the most explored areas for targeted therapy with related compounds is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Overproduction of melanin can lead to various skin pigmentation disorders. By specifically targeting tyrosinase, derivatives of this compound could be developed as depigmenting agents for cosmetic or therapeutic use.

Furthermore, various substituted thiourea compounds have demonstrated significant antimicrobial properties. nih.gov Research has shown activity against a range of bacteria and fungi, suggesting that these compounds could be developed into targeted antibiotics or antifungals. The mechanism often involves interfering with essential microbial enzymes or cellular processes, a hallmark of targeted therapy. The development of such agents is critical in the face of growing antimicrobial resistance.

Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more drugs to treat a single disease, is an increasingly important strategy, particularly in complex multifactorial diseases like cancer. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce the doses of individual drugs, thereby minimizing side effects. nih.gov

While specific studies on combination therapies involving this compound are still emerging, the concept holds significant promise. For example, if a derivative of this compound is developed as an anticancer agent, it could be combined with other chemotherapeutics. A notable strategy involves drug repurposing, where existing drugs are combined to create a synergistic effect. chemistryviews.org For instance, the antidepressant tranylcypromine (B92988) has been investigated in combination with an NRF2 inhibitor, showing a significant reduction in tumor growth that was not achievable with either drug alone. chemistryviews.org

This principle could be applied to thiourea-based agents. A thiourea derivative targeting a specific cancer pathway could be paired with another drug that inhibits a compensatory or resistance mechanism. The ultimate goal is to achieve a synergistic effect where the combined therapeutic impact is greater than the sum of the effects of the individual agents. nih.gov

Applications in Agrochemicals and Environmental Science

The utility of thiourea derivatives extends beyond medicine into the realm of agriculture. The structural features that confer biological activity in humans can often be adapted for agrochemical purposes, such as pest and weed control.

Several thiourea-based compounds are already used commercially as fungicides, including Thiophanate and Thiophanate methyl, which are applied to various fruit and vegetable crops. nih.gov Furthermore, certain N-(phenoxyacetyl)thiourea derivatives have demonstrated herbicidal activity against weeds like Amaranthus retroflexus L. nih.gov This suggests a clear potential for developing this compound analogs as novel agrochemicals. The presence of the benzyloxyphenyl group could be leveraged to fine-tune the compound's selectivity and effectiveness against specific plant pathogens or weeds.

The incorporation of groups like trifluoromethyl is also highly relevant in this field, as it can increase the metabolic stability and lipophilicity of a compound, properties that are desirable in many agrochemical formulations. nih.gov

Advanced Delivery Systems for Enhanced Efficacy

The therapeutic effectiveness of a drug is often limited by its physicochemical properties, such as poor water solubility, which can lead to low bioavailability. This compound, being a relatively lipophilic molecule, may face such challenges. Advanced drug delivery systems offer a powerful solution to overcome these limitations.

Nanocarrier-based systems are at the forefront of this research. These systems encapsulate the drug in a nanoscale vehicle, which can improve its solubility, protect it from premature degradation, and facilitate its transport to the target site. nih.gov

Table 2: Potential Advanced Delivery Systems for Thiourea Derivatives

| Delivery System | Description | Potential Benefits for Thiourea Compounds |

| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov | Can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility and suitability for various administration routes. nih.gov |

| Lipid Nanoparticles (e.g., NLCs) | Carriers made from biodegradable and biocompatible lipids, such as nanostructured lipid carriers (NLCs). nih.gov | Offer high drug-loading capacity and can be used for intravenous, topical, or pulmonary delivery. nih.gov |

| Polymeric Micelles | Self-assembling structures formed by amphiphilic polymers in an aqueous solution. nih.gov | Can solubilize hydrophobic drugs within their core, improving bioavailability and potentially enabling controlled release. nih.gov |

| Nanogels | Cross-linked polymer networks that can encapsulate therapeutic agents. nih.gov | Can be designed to respond to specific stimuli (e.g., pH, temperature) for targeted drug release. |

By encapsulating this compound or its derivatives in these advanced systems, it may be possible to significantly enhance their therapeutic efficacy and expand their potential applications.

Integration of Artificial Intelligence and Machine Learning in Thiourea Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.gov These technologies can analyze vast datasets to identify patterns, predict properties, and accelerate the design-test-learn cycle. nih.gov

For thiourea research, AI and ML can be applied across the entire development pipeline:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate new potential targets for thiourea-based drugs. nih.gov

Virtual Screening and Lead Optimization: ML models can screen massive virtual libraries of thiourea derivatives to predict their activity against a specific target, prioritizing the most promising candidates for synthesis and testing. nih.gov

Synthesis Prediction: ML can be used to devise and optimize synthetic routes, potentially through tools like "chemical reactivity flowcharts" that help chemists interpret and predict reaction outcomes. scitechdaily.com

ADME/Tox Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new thiourea compounds early in the discovery process, reducing late-stage failures. researchgate.net

By integrating AI and ML, researchers can navigate the complex chemical space of thiourea derivatives more efficiently, significantly reducing the time and cost associated with discovering new drugs and materials. nih.gov This data-driven approach will undoubtedly play a crucial role in unlocking the full potential of this compound and related compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Benzyloxyphenyl)-2-thiourea, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between 4-benzyloxyaniline and thiourea derivatives. A validated method involves reacting benzoyl isothiocyanate with substituted anilines in anhydrous solvents like tetrahydrofuran (THF) under nitrogen atmosphere. For example, describes a similar pathway for a brominated analog, where benzoyl isothiocyanate reacts with 4-bromoaniline to form a thiourea derivative . Optimization includes controlling temperature (0–5°C for exothermic reactions) and using triethylamine as a base to neutralize HCl byproducts. Post-synthesis purification via recrystallization from ethanol or methanol is critical to achieve >95% purity.

Q. How can researchers characterize the structural and functional groups of this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm for benzyloxy phenyl groups) and thiourea’s NH signals (δ 9–10 ppm).

- FTIR Spectroscopy : Confirm the C=S stretch (~1250–1350 cm) and N–H vibrations (~3200 cm).

- Melting Point Analysis : Compare observed values (e.g., 137–138°C for chloro analogs in ) to literature to assess purity .

- Elemental Analysis : Verify C, H, N, and S content against theoretical molecular formulas (e.g., CHNOS for this compound).

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and stability of arylthiourea derivatives like this compound?

Electron-donating groups (e.g., benzyloxy) enhance nucleophilicity at the para position, facilitating metal coordination or electrophilic substitution. and highlight substituent effects: ethoxy or chloro groups alter solubility and thermal stability . For instance, chloro-substituted analogs (e.g., 1-(3-Chlorophenyl)-2-thiourea) exhibit higher melting points due to increased crystallinity. Researchers should perform Hammett analysis to quantify electronic effects and predict reaction pathways.

Q. What methodologies are employed to study the coordination chemistry of this compound with transition metals?

Thiourea derivatives act as bidentate ligands via sulfur and nitrogen atoms. demonstrates crystallographic studies for analogous compounds, where X-ray diffraction reveals bond lengths and angles in metal complexes (e.g., Cu(II) or Pd(II)) . Researchers should:

- Use molar ratio methods (Job’s plot) to determine stoichiometry.

- Analyze UV-Vis spectra for ligand-to-metal charge transfer (LMCT) bands.

- Conduct DFT calculations to model coordination geometries and electronic properties.

Q. How can researchers address contradictions in thermal decomposition data for arylthioureas under varying conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition patterns. For example, notes that α-naphthylthiourea decomposes at 250°C, releasing toxic gases like HS . Contradictions may arise from moisture sensitivity or impurities. Mitigation strategies include:

- Replicating experiments under inert atmospheres.

- Cross-validating with mass spectrometry to identify degradation products.

Q. What computational approaches are used to predict the biological or catalytic activity of this compound?

- Molecular Docking : Screen against protein targets (e.g., kinases) to assess binding affinity.

- DFT Calculations : Optimize molecular geometry, calculate frontier orbitals (HOMO-LUMO gaps), and predict redox behavior.

- QSAR Models : Correlate substituent parameters (e.g., logP) with bioactivity using datasets from structural analogs () .

Q. How can this compound be applied in detecting metal ions, and what are the limitations of such assays?

describes a thiourea derivative used for cadmium(II) detection via fluorescence quenching . For this compound:

- Design assays by functionalizing the thiourea group with fluorophores.

- Validate selectivity using competing ions (e.g., Zn, Pb) and adjust pH to minimize interference.

- Limitations include solubility in aqueous media and potential false positives from thiol-containing interferents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。